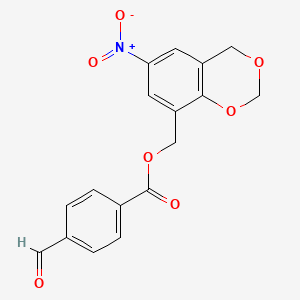

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

CAS No.: 556009-51-9

Cat. No.: VC5183283

Molecular Formula: C17H13NO7

Molecular Weight: 343.291

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 556009-51-9 |

|---|---|

| Molecular Formula | C17H13NO7 |

| Molecular Weight | 343.291 |

| IUPAC Name | (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate |

| Standard InChI | InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2 |

| Standard InChI Key | FRHSTAAWFGCWRT-UHFFFAOYSA-N |

| SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Framework

The compound consists of two primary components:

-

Benzodioxin Backbone: A 4H-1,3-benzodioxin system substituted with a nitro group (-NO₂) at the 6-position and a hydroxymethyl group (-CH₂OH) at the 8-position.

-

Esterified 4-Formylbenzoate: The hydroxymethyl group of the benzodioxin is esterified with 4-formylbenzoic acid, replacing the hydroxyl hydrogen with the acyl group from the benzoic acid derivative .

Molecular Formula and Weight

-

Molecular Formula: C₁₆H₁₁NO₇

-

Derived from the benzodioxin moiety (C₉H₇NO₄) and 4-formylbenzoate (C₈H₅O₃), excluding one water molecule from esterification.

-

Key Structural Features

-

Nitro Group: Positioned at C6 of the benzodioxin ring, contributing to electron-withdrawing effects and potential reactivity in reduction or substitution reactions .

-

Formyl Group: Located at the para position of the benzoate ring, enabling further functionalization via aldehyde-specific reactions (e.g., condensation, oxidation) .

-

Ester Linkage: Connects the benzodioxin and benzoate components, influencing hydrolytic stability and metabolic pathways .

Synthetic Pathways and Methodological Considerations

Benzodioxin Methanol Intermediate

The benzodioxin methanol component can be synthesized via:

-

Nitro-substitution: Introduction of a nitro group to a pre-formed benzodioxin structure under nitration conditions (e.g., HNO₃/H₂SO₄) .

-

Hydroxymethylation: Functionalization at C8 using Friedel-Crafts alkylation or hydroxymethylation reagents .

4-Formylbenzoic Acid Derivatives

-

Oxidation of 4-Methylbenzoate: Controlled oxidation of 4-methylbenzoic acid derivatives to introduce the formyl group .

-

Direct Esterification: Reaction of 4-formylbenzoic acid with methanol or other alcohols under acidic conditions .

Esterification Strategy

The final compound is synthesized via Steglich esterification or acid-catalyzed Fischer-Speier reaction:

-

Activation of 4-Formylbenzoic Acid: Conversion to its acyl chloride using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

-

Nucleophilic Attack: Reaction of the benzodioxin methanol with the activated acyl derivative, yielding the ester .

Reaction Conditions

-

Temperature: 60–110°C, depending on the stability of intermediates .

-

Catalysts: DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reaction rates .

-

Solvents: Polar aprotic solvents (e.g., DMA, DMF) to solubilize reactants .

Physicochemical Properties

Thermal and Spectral Data

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume